Cas no 71160-24-2 (Leukotriene B4)

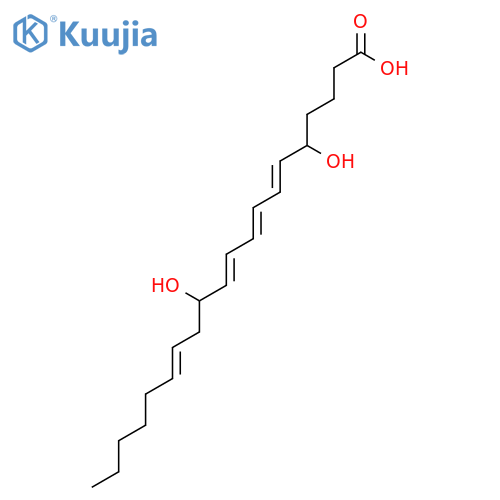

Leukotriene B4 structure

商品名:Leukotriene B4

Leukotriene B4 化学的及び物理的性質

名前と識別子

-

- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-

- Leukotriene B4

- Leukotriene B4 Lipid Maps MS Standard

- Leukotriene B4,(5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-6,8,10,14-eicosatetraenoicacid

- 6Z,8E,10E,14Z,5S,12R-diHETE

- LTB4

- [5S,12R]-Dihydroxy-[6Z,8E,10E,14Z]-eicosatetraenoic acid

- UNII-1HGW4DR56D

- LEUKOTRIENE B4 [MI]

- 71160-24-2

- BSPBio_001364

- 5,12-Dihete

- HMS3402E06

- starbld0009609

- (5S,12R,6Z,8E,10E,14Z)-5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid

- 1HGW4DR56D

- SR-01000946887-1

- MFCD00135630

- LTB 4 free acid

- HMS1791E06

- NS00069903

- CS-0028956

- BDBM50013889

- 5S,12R-diHETE

- LMFA03020001

- AKOS024457041

- DIHETE 12(s), 5(s)

- SR-01000946887

- NCGC00161273-04

- Leukotriene B4, ~100 mug/mL in ethanol, >=97%

- PDSP1_000684

- HMS1361E06

- PDSP1_000573

- DB12961

- (S-(R*,S*-(E,Z,E,Z)))-5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid

- CHEBI:15647

- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (S-(R*,S*-(E,E,Z,Z)))-

- 5,12-dihydroxy-6,10-trans -8,14-cis -eicosatetraenoic acid

- (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyeicosa-6,8,10,14-tetraenoic acid

- (6z,8e,10e,14z)-(5s,12r)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

- PDSP2_000674

- 5,12-Hete

- HY-107608

- Leukotriene B4 (LTB4)

- BML1-E04

- C02165

- 5,12-dihydroxy-6,10-trans -8,14-cis -eicosatetraenoate

- 5(S),12(R)-dihydroxy-6(Z),8(E),10(E),14(Z)-eicosatetraenoic acid

- 101759-15-3

- DTXSID4037162

- HMS1989E06

- WCA16024

- (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

- NCGC00161273-01

- PDSP2_000571

- 5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid

- 5(S),12(R)-dihydroxy-6(Z),8(E),10(E),14(Z)-icosatetraenoic acid

- NCGC00161273-02

- CHEMBL65061

- (6z,8e,10e,14z)-(5s,12r)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate

- IDI1_033834

- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-

- NCGC00161273-03

- LTB4 (Leukotriene B4) is a lipid mediator and leukotriene.

- (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid

- (6Z,8E,10E,14Z)-(5S,12R)-5,12-Dihydroxyeicosa-6,8,10,14-tetraenoate

- SCHEMBL2510602

- LTB4 (Leukotriene B4)

- GTPL2487

- 6,8,10,14Eicosatetraenoic acid, 5,12dihydroxy, (S(R*,S*(E,E,Z,Z)))

- (5S,6Z,8E,10E,12R,14Z)5,12Dihydroxy6,8,10,14eicosatetraenoic acid

- Leukotriene B-4

- 5,12 HETE

- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (S-(R*,S*-(E,Z,E,Z)))-

- (5S,8E,10E,12R)-5,12-Dihydroxyicosa-6,8,10,14-tetraenoate

- 5,12DiHETE

- LEUKOTRIENE_B4

- Leukotriene B

- ((5S), 6Z, 8E, 10E, 12(R), 14Z)5,12Dihydroxyeicosatetraenoic acid

- B-4, Leukotriene

- BRD-K53124401-001-03-8

- DTXCID2017162

- Leukotriene B 4

- DA-74971

-

- MDL: MFCD00135630

- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1

- InChIKey: VNYSSYRCGWBHLG-AMOLWHMGSA-N

- ほほえんだ: CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

計算された属性

- せいみつぶんしりょう: 336.23000

- どういたいしつりょう: 336.23005950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 14

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 77.8

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 色と性状: 透き通った液体。

- フラッシュポイント: 華氏温度:57.2°f

摂氏度:14°c - PSA: 77.76000

- LogP: 4.15830

- ようかいせい: まだ確定していません。

- 濃度: ~100 μg/mL in ethanol

Leukotriene B4 セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H319

- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235

- 危険物輸送番号:UN 1170 3/PG 2

- WGKドイツ:1

- 危険カテゴリコード: 11

- セキュリティの説明: S; S7; S16

-

危険物標識:

- ちょぞうじょうけん:−20°C

- リスク用語:R11

Leukotriene B4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-25ug |

Leukotriene B4 |

71160-24-2 | 25ug |

¥6768.0 | 2021-09-03 | ||

| TRC | L473510-100μg |

LTB4 (Leukotriene B4) |

71160-24-2 | 100μg |

$ 360.00 | 2022-06-04 | ||

| MedChemExpress | HY-107608-25μg(297.2μM*250μLinEthanol) |

Leukotriene B4 |

71160-24-2 | ≥98.0% | 25μg |

¥5850 | 2023-04-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-201043-50 µg |

LTB4 (Leukotriene B4), |

71160-24-2 | ≥97% | 50µg |

¥2,632.00 | 2023-07-11 | |

| BAI LING WEI Technology Co., Ltd. | A01907823-25μg |

Leukotriene B4 |

71160-24-2 | 95% | 25μg |

¥1996 | 2023-11-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L275630-10μg |

Leukotriene B4 |

71160-24-2 | ≥95%,~10 µg/ml in ethanol,Analytical standard | 10μg |

¥3666.90 | 2023-09-02 | |

| abcr | AB101255-25µg |

LTB 4 free acid; . |

71160-24-2 | 25µg |

€251.80 | 2024-04-16 | ||

| BAI LING WEI Technology Co., Ltd. | 177350-50UG |

Leukotriene B4, 97%, 100 μg/mL in ethanol |

71160-24-2 | 97% | 50UG |

¥ 4538 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-10ug |

Leukotriene B4 |

71160-24-2 | 10ug |

¥4298.0 | 2021-09-03 | ||

| MedChemExpress | HY-107608-25μg(297.2µM*250μLinEthanol) |

Leukotriene B4 |

71160-24-2 | ≥98.0% | 25μg(297.2µM*250μLinEthanol) |

¥5850 | 2023-07-26 |

Leukotriene B4 関連文献

-

Karoline Gangestad Primdahl,J?rn Eivind Tungen,Marius Aursnes,Trond Vidar Hansen,Anders Vik Org. Biomol. Chem. 2015 13 5412

-

Trond V. Hansen,Jesmond Dalli,Charles N. Serhan RSC Adv. 2016 6 28820

-

H. C. Stephen Chan,Jingjing Wang,Krzysztof Palczewski,Slawomir Filipek,Horst Vogel,Zhi-Jie Liu,Shuguang Yuan Chem. Sci. 2018 9 6480

-

Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427

-

5. Recapitulation of in vivo-like neutrophil transendothelial migration using a microfluidic platformXiaojie Wu,Molly A. Newbold,Christy L. Haynes Analyst 2015 140 5055

71160-24-2 (Leukotriene B4) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71160-24-2)Leukotriene B4

清らかである:99%

はかる:10μg

価格 ($):436.0